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Compound of Interest

Compound Name: 4-(Allyloxy)phenol

CAS No.: 6411-34-3

Cat. No.: B186331

Get Quote

Synthesis, Reactivity, and Applications in Material
Science & Pharmacology[1][2]
Executive Summary
4-(Allyloxy)phenol (CAS: 10215-25-5), often referred to as hydroquinone monoallyl ether,

represents a critical "Janus molecule" in organic chemistry.[1] It possesses dual functionality: a

phenolic hydroxyl group capable of hydrogen bonding and esterification, and an allyl ether

moiety susceptible to polymerization and sigmatropic rearrangement. This guide provides a

rigorous analysis of its synthesis, the thermodynamics of its Claisen rearrangement, and its

pivotal role as a mesogenic precursor in liquid crystal engineering and tyrosinase-inhibiting

pharmacophores.

Chemical Identity & Physical Properties[1][2][3][4][5]
4-(Allyloxy)phenol acts as a versatile building block.[1] Its asymmetry is its strength, allowing

for selective functionalization at the phenolic end while preserving the allyl tail for later cross-

linking or rearrangement.

Table 1: Physicochemical Profile
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Property Value Notes

IUPAC Name 4-(prop-2-enoxy)phenol

CAS Registry 10215-25-5 Alternate: 6411-34-3 (generic)

Molecular Formula C₉H₁₀O₂

Molecular Weight 150.18 g/mol

Appearance
White to off-white crystalline

solid

Oxidizes to pink/brown upon

air exposure

Melting Point 42–46 °C
Sharp transition indicates high

purity

Boiling Point 140–145 °C (at 2 mmHg)
High vacuum required for

distillation

Solubility
Soluble in EtOH, Acetone,

DCM, DMSO
Slightly soluble in water

pKa ~10.0 (Phenolic OH) Comparable to hydroquinone

Synthesis & Purification Protocols
The synthesis of 4-(allyloxy)phenol is a classic Williamson ether synthesis, yet it presents a

significant challenge: statistical distribution.[1] The reaction of hydroquinone with allyl bromide

can yield the unreacted starting material, the desired mono-ether, and the undesired bis-allyl

ether.

Optimized Mono-Alkylation Protocol
To maximize the yield of the mono-ether, the stoichiometry must be manipulated to favor a

single substitution event.

Reagents:

Hydroquinone (1.0 eq, excess recommended: 2.0–3.0 eq to suppress bis-formation)[1]

Allyl Bromide (1.0 eq)[1]
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Potassium Carbonate (K₂CO₃) (1.2 eq)[1]

Solvent: Acetone (Reagent Grade) or Acetonitrile[1]

Step-by-Step Methodology:

Solvation: Dissolve Hydroquinone (3.0 eq) in acetone under inert atmosphere (N₂). The

excess hydroquinone acts as a statistical buffer.

Base Addition: Add anhydrous K₂CO₃. Stir for 30 minutes to generate the phenoxide anion.

Controlled Addition: Add Allyl Bromide dropwise over 60 minutes. Note: Rapid addition

promotes local high concentrations, increasing bis-ether formation.[1]

Reflux: Heat to mild reflux (55–60 °C) for 6–12 hours. Monitor via TLC (Mobile phase:

Hexane/Ethyl Acetate 4:1).[1]

Workup: Filter off inorganic salts. Concentrate the filtrate.

Purification (Critical):

Resuspend the residue in water.[2][3]

Extract with Dichloromethane (DCM).[1]

Alkali Wash: Wash the organic layer with dilute NaOH. Crucial Step: The unreacted

hydroquinone and the desired product (phenol) will move to the aqueous phase; the bis-

ether (neutral) remains in the organic phase.

Acidification: Separate the aqueous layer and acidify with HCl to precipitate 4-
(allyloxy)phenol.[1]

Recrystallization: Recrystallize from Ethanol/Water to remove traces of hydroquinone.

Mechanistic Pathway Visualization
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Figure 1: Selective synthesis pathway highlighting the statistical control required to minimize

bis-ether formation.

Reactivity Profile: The Claisen Rearrangement
The defining feature of allyl aryl ethers is the Claisen Rearrangement.[4] Upon heating (>180

°C), 4-(allyloxy)phenol undergoes a [3,3]-sigmatropic rearrangement.[1]

Mechanism:

Concerted Shift: The allyl group migrates to the ortho position via a chair-like transition state.

Intermediate: Formation of a non-aromatic dienone (6-allyl-2,4-cyclohexadienone).[1]

Tautomerization: Rapid proton shift restores aromaticity, yielding 2-allyl-1,4-hydroquinone.[1]

This reaction is vital for creating ortho-functionalized hydroquinones used in antioxidant

formulation and polymer stabilization.[1]

4-(Allyloxy)phenol [3,3]-Sigmatropic
Transition State
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Figure 2: The [3,3]-sigmatropic rearrangement mechanism converting the ether to a C-alkylated

ring.[1]

Applications in Drug Development & Materials
A. Material Science: Liquid Crystal Monomers
4-(Allyloxy)phenol is a primary scaffold for Nematic Liquid Crystals.[1] The rigid phenyl ring

provides the mesogenic core, while the allyl group serves as a polymerizable "tail" or a site for

hydrosilylation.

Utility: It reacts with benzoyl chlorides or biphenyl acid chlorides to form rod-like esters.[1]

Effect: The terminal allyl group lowers the melting point relative to alkyl chains, broadening

the nematic temperature range useful for display technologies.

B. Pharmacology: Tyrosinase Inhibition Strategy
In drug discovery, 4-(allyloxy)phenol serves as a privileged scaffold for developing skin-

depigmenting agents.[1]

Mechanism: It acts as a structural analogue of tyrosine. The phenol moiety docks into the

copper-containing active site of the enzyme Tyrosinase.[5]

Competitive Inhibition: Unlike hydroquinone, which can be cytotoxic, the 4-allyloxy derivative

(and its metabolites) competes with L-DOPA, slowing melanin synthesis.

Safety Profile: The allyl ether masks one hydroxyl group, increasing lipophilicity (LogP ~2.0)

for better skin penetration compared to the parent hydroquinone.

Safety & Handling (SDS Summary)
Signal Word: WARNING

Hazard Statements:

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1][6][7]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Allyloxy-benzenesulfonyl_-phenol
https://www.benchchem.com/product/b186331/docs?utm_src=pdf-body#technical-monograph-4-allyloxy-phenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Allyloxy-benzenesulfonyl_-phenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Allyloxy-benzenesulfonyl_-phenol
https://www.benchchem.com/product/b186331/docs?utm_src=pdf-body#technical-monograph-4-allyloxy-phenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Allyloxy-benzenesulfonyl_-phenol
https://pubmed.ncbi.nlm.nih.gov/2495799/
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Allyloxy-benzenesulfonyl_-phenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Allyloxy-benzenesulfonyl_-phenol
https://www.carlroth.com/medias/SDB-6941-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDI0MTF8YXBwbGljYXRpb24vcGRmfGFHVXlMMmcwTkM4NU1UYzVPVFl3TURRNU5qazBMMU5FUWw4Mk9UUXhYMEZWWDBWT0xuQmtaZ3w1ZTQxMmU5MDUxYmJlOGIyYTc4NDBlN2U0MDAwN2NjNDFkZWFhNmVmMWZlNjZhZGViYmM0MWI1NTE3MDU5ODZi
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186331?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


H317: May cause an allergic skin reaction (Sensitizer).[1][2]

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. The compound is light-sensitive

and prone to oxidation (darkening) over time.[1]

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/2495799/
https://pubmed.ncbi.nlm.nih.gov/2495799/
https://www.carlroth.com/medias/SDB-6941-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDI0MTF8YXBwbGljYXRpb24vcGRmfGFHVXlMMmcwTkM4NU1UYzVPVFl3TURRNU5qazBMMU5FUWw4Mk9UUXhYMEZWWDBWT0xuQmtaZ3w1ZTQxMmU5MDUxYmJlOGIyYTc4NDBlN2U0MDAwN2NjNDFkZWFhNmVmMWZlNjZhZGViYmM0MWI1NTE3MDU5ODZi
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://pubmed.ncbi.nlm.nih.gov/15684492/
https://pubmed.ncbi.nlm.nih.gov/15684492/
https://www.alfa-chemistry.com/resources/claisen-rearrangement.html
https://en.wikipedia.org/wiki/Claisen_rearrangement
https://www.organic-chemistry.org/namedreactions/claisen-rearrangement.shtm
https://www.benchchem.com/product/b186331/docs#technical-monograph-4-allyloxy-phenol
https://www.benchchem.com/product/b186331/docs#technical-monograph-4-allyloxy-phenol
https://www.benchchem.com/product/b186331/docs#technical-monograph-4-allyloxy-phenol
https://www.benchchem.com/product/b186331/docs#technical-monograph-4-allyloxy-phenol
https://www.benchchem.com/product/b186331?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186331?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186331?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

